2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide
Description
This compound features a thiomorpholin-dione core (3,5-dioxothiomorpholine) substituted with two methyl groups at positions 2 and 4. The acetamide moiety is linked to a 4-ethylphenyl group, contributing to its lipophilic character.
Properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-12-5-7-13(8-6-12)17-14(19)9-18-15(20)10(2)22-11(3)16(18)21/h5-8,10-11H,4,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVXFIDGAPBLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of a suitable dithiol with a dihalide under basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the thiomorpholine derivative with an acyl chloride or anhydride in the presence of a base.
Attachment of the Ethylphenyl Moiety: The final step involves the coupling of the acetamide intermediate with 4-ethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the acetamide moiety can be reduced to alcohols under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the acetamide group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences : Replaces the thiomorpholin-dione ring with a triazole-thioether group.
- Activity : A well-characterized agonist of the insect odorant receptor co-receptor (Orco), used to study olfactory signaling in mosquitoes and other insects .
- Key Contrast : The thiomorpholin-dione in the target compound may enhance metabolic stability compared to VUAA1’s triazole-thioether, which is prone to oxidation.
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
- Structural Differences : Substitutes the thiomorpholin-dione with an oxazole-methyl-sulfanyl group and a phenylethyl side chain.
- Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin, reducing pro-inflammatory cytokine production in macrophages .
- Key Contrast : The target compound’s thiomorpholin-dione may offer stronger hydrogen-bonding interactions with target proteins compared to iCRT3’s oxazole.
Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)
- Structural Differences: Replaces thiomorpholin-dione with a pyridazinone ring.
- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils .
- Key Contrast: The sulfur atom in the thiomorpholin-dione may alter electron distribution and binding affinity compared to pyridazinone’s nitrogen-rich system.
Morpholinone Derivatives (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide)
- Structural Differences: Substitutes the thiomorpholin-dione with a morpholinone (oxygen instead of sulfur).
- Activity: Synthesized for kinase inhibition studies; the morpholinone ring is common in pharmaceuticals (e.g., mTOR inhibitors) .
- Key Contrast: The sulfur atom in the target compound may increase lipophilicity and membrane permeability compared to morpholinone derivatives.
Thiazolidinone Derivatives (e.g., 2-[2-(2,6-dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide)
- Structural Differences: Replaces thiomorpholin-dione with a thiazolidinone ring.
- Activity: Exhibits anti-inflammatory and antimicrobial properties via thiazolidinone’s redox-modulating capacity .
- Key Contrast: The thiomorpholin-dione’s dual keto groups may enhance binding specificity compared to thiazolidinone’s single thioxo group.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility: The thiomorpholin-dione scaffold offers a balance between rigidity (for target specificity) and solubility (via keto groups), unlike the more rigid pyridazinone or triazole systems .
- Biological Potential: Analogous compounds (e.g., VUAA1, iCRT3) suggest the target compound could be optimized for neuropharmacology or anti-inflammatory applications.
- Synthetic Challenges: The thiomorpholin-dione synthesis may require controlled oxidation steps, contrasting with the straightforward cyclization of morpholinones or thiazolidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
